molecular formula C16H13ClN2O2S B2609805 1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea CAS No. 2379995-30-7

1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea

Cat. No.: B2609805
CAS No.: 2379995-30-7
M. Wt: 332.8
InChI Key: JUYNPRZSUXJYML-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is a complex organic compound that features a unique combination of chlorophenyl, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to form 2-chloroaniline. This intermediate is then reacted with isocyanate derivatives to form the urea linkage. The furan and thiophene groups are introduced through subsequent reactions involving thiophene-2-carboxaldehyde and furan-2-boronic acid, respectively, under conditions such as Suzuki coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Amino derivatives of the chlorophenyl ring.

    Substitution: Substituted derivatives of the chlorophenyl ring.

Scientific Research Applications

1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases or other proteins involved in disease pathways. The furan and thiophene groups may also contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)phenyl]methyl}urea
  • 1-(2-Chlorophenyl)-3-{[4-(thiophen-2-yl)phenyl]methyl}urea
  • 1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-3-yl]methyl}urea

Uniqueness

1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea is unique due to the specific arrangement of its functional groups, which may confer distinct electronic properties and reactivity compared to its analogs. The combination of furan and thiophene rings in the same molecule can result in unique interactions with biological targets and materials applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-13-4-1-2-5-14(13)19-16(20)18-9-12-8-11(10-22-12)15-6-3-7-21-15/h1-8,10H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYNPRZSUXJYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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